molecular formula C19H19ClN4O4 B11298511 Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B11298511
M. Wt: 402.8 g/mol
InChI Key: IWJRNELPVUUQFZ-UHFFFAOYSA-N
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Description

Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a fused heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core. This scaffold is characterized by its planar aromatic system, with substituents influencing both electronic and steric properties.

Pyrazolo[5,1-c][1,2,4]triazines are notable for their biological applications, including antiviral activity (e.g., triazavirin and remdesivir derivatives) , though the specific bioactivity of this compound remains underexplored. Its synthesis likely involves cyclocondensation of 5-aminopyrazole precursors with triazine-forming reagents, analogous to methods described for related structures .

Properties

Molecular Formula

C19H19ClN4O4

Molecular Weight

402.8 g/mol

IUPAC Name

ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

InChI

InChI=1S/C19H19ClN4O4/c1-4-27-15(25)10-14-17(19(26)28-5-2)21-22-18-16(11(3)23-24(14)18)12-6-8-13(20)9-7-12/h6-9H,4-5,10H2,1-3H3

InChI Key

IWJRNELPVUUQFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.

    Ethoxy-2-oxoethyl group addition: This can be introduced via esterification or alkylation reactions.

    Final esterification: The carboxylate group is typically introduced through esterification reactions using ethanol and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent patterns, which critically modulate physical, chemical, and biological properties. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
Target Compound 8-(4-ClPh), 4-(CH₂CO₂Et), 7-Me 435.86* High lipophilicity; ester groups enhance solubility in organic solvents
Ethyl (E)-4-(2-(dimethylamino)vinyl)-8-(4-fluorophenyl)-7-methyl analog 8-(4-FPh), 4-(dimethylaminovinyl) 369.39 Extended conjugation (λmax ~350–400 nm); potential fluorescence applications
Ethyl 4-amino-7-methyl-8-phenyl analog 8-Ph, 4-NH₂ 323.34 Amino group improves aqueous solubility; likely bioactive (cf. PASS predictions )
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl derivative 9-(4-FPh), 7-(4-NO₂Ph), 2-Ph 508.43 High thermal stability (mp >340°C); nitro group enhances electrophilicity
7-Nitroso-1-alkyl-3-phenyl derivatives 7-NO, 1-alkyl, 3-Ph 300–350* UV-Vis λmax ~560 nm (nitroso chromophore); tautomeric stability

*Calculated based on structural formula.

Physicochemical Properties

  • Melting Points : Substituents significantly affect thermal stability. For example, nitro-substituted derivatives (e.g., ) exhibit higher melting points (>340°C) due to strong intermolecular interactions, whereas ethoxycarbonyl groups reduce crystallinity .
  • Solubility: Amino-substituted analogs (e.g., ) show improved aqueous solubility compared to halogenated or esterified variants .

Biological Activity

Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its synthesis, chemical properties, and biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN4O4C_{19}H_{20}ClN_4O_4, with a molecular weight of approximately 396.84 g/mol. The compound features a fused pyrazolo-triazine core that contributes to its unique reactivity and biological activity. The presence of functional groups such as ethoxy and oxoethyl enhances its solubility and potential therapeutic efficacy compared to related compounds.

Synthesis

The synthesis of this compound typically involves multiple steps of organic reactions. Key steps include the formation of the pyrazolo[5,1-c][1,2,4]triazine framework followed by the introduction of the ethoxy and chlorophenyl groups. The detailed synthetic pathway is crucial for understanding how modifications can influence biological activity.

Anticancer Activity

Research has highlighted the anticancer potential of compounds within the pyrazolo[5,1-c][1,2,4]triazine class. For instance, a study demonstrated that derivatives similar to Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine exhibited significant cytotoxic effects against various cancer cell lines. In particular:

  • MCF-7 (breast cancer) : IC50 values indicated potent activity.
  • HCT-116 (colon cancer) : Similar compounds showed IC50 values around 6.2 µM .
Compound TypeCell LineIC50 Value (µM)
Pyrazolo DerivativeMCF-7Varies (significant)
Pyrazolo DerivativeHCT-1166.2

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that related derivatives possess antibacterial and antifungal activities comparable to standard antibiotics. For example:

  • Antibacterial Activity : Effective against various pathogenic bacteria.
  • Antifungal Activity : Comparable efficacy to established antifungal agents like bifonazole .

The mechanism behind the biological activity of Ethyl 8-(4-chlorophenyl)-4-(2-ethoxy-2-oxoethyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine involves multiple pathways:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Enzyme Inhibition : Compounds in this class have been shown to inhibit key metabolic enzymes involved in disease processes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer : A derivative showed significant inhibition of tumor growth in MCF-7 xenograft models.
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria demonstrated substantial inhibitory effects.

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